1-(2-((tert-butylthio)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-pyrrol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2OS/c1-16(2,3)20-13-14-8-4-5-11-18(14)15(19)12-17-9-6-7-10-17/h6-7,9-10,14H,4-5,8,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJXACOMMSDYDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)CN2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds, their substituents, biological activities, and synthesis approaches:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: Tetrazole vs. Pyrrole: Tetrazole-containing analogs (e.g., compounds 22–28) are associated with antimicrobial activity due to their ability to mimic carboxylate groups and engage in hydrogen bonding . Lipophilicity: The tert-butylthio group in the target compound may enhance membrane permeability compared to polar tetrazole or fluorophenyl substituents .
Synthetic Flexibility: Piperidine-ethanone derivatives are commonly synthesized via nucleophilic substitution (e.g., chloroacetyl intermediates reacting with amines) , whereas pyrrole-ethanone analogs often involve condensation or alkylation steps .
Applications in Imaging and Therapy: The pyrrolidinyl- and methyl-pyrrole-containing compound in demonstrates the utility of ethanone-linked heterocycles in PET imaging, emphasizing the role of substituents in targeting specific enzymes like MAO-A.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
